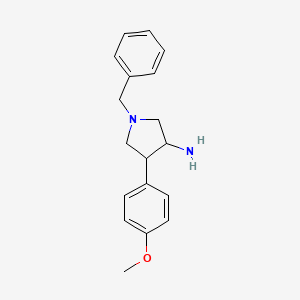
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine
説明
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as bk-PMMA or methoxyphedrine, a synthetic designer drug created to mimic the effects of other controlled substances.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a benzyl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
1. Synthesis of Antidepressant Molecules
- Application Summary: This compound plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
2. Anticancer Activity
- Application Summary: This compound is used in the one-step construction of 1,3,4-Oxadiazoles with anticancer activity from tertiary amines via a sequential Copper (I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction .
- Methods of Application: The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes: The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .
3. Selective Androgen Receptor Modulators (SARMs)
- Application Summary: This compound has been used in the synthesis of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- Methods of Application: The compound was used to synthesize 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs .
- Results or Outcomes: The synthesized SARMs showed potential for use in hormone replacement therapy, treating muscle wasting, osteoporosis and other age-related diseases .
4. Synthesis of 1,3,4-Oxadiazoles
- Application Summary: This compound is used in the one-step construction of 1,3,4-Oxadiazoles .
- Methods of Application: The synthesis involves a sequential Copper (I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction .
- Results or Outcomes: The synthesized 1,3,4-Oxadiazoles showed potential anticancer activity .
5. Versatile Scaffold for Novel Biologically Active Compounds
- Application Summary: The five-membered pyrrolidine ring in “1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application: The general approach involves the use of different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
6. Synthesis of 4,4′-(arylmethylene)bis (3-methyl-1-phenyl-1
- Application Summary: This compound is used in the synthesis of 4,4′-(arylmethylene)bis (3-methyl-1-phenyl-1 .
- Methods of Application: The exact method of application or experimental procedures for this specific compound is not detailed in the source .
- Results or Outcomes: The synthesized compounds showed potential pro-apoptotic proteins: Bax, Bcl-2, cleaved caspase-3, and PARP-1 .
将来の方向性
The future directions in the research of pyrrolidine compounds, including 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVJJLOBWHORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



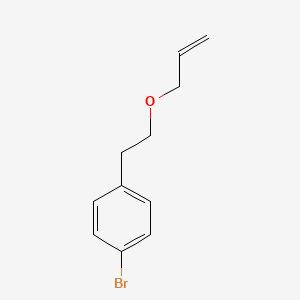
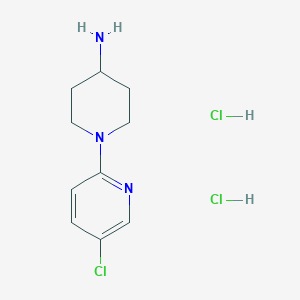
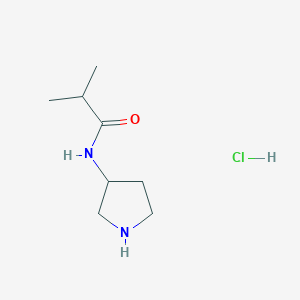
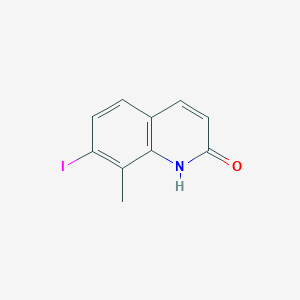
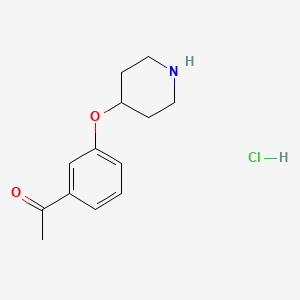
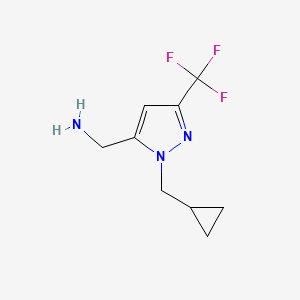
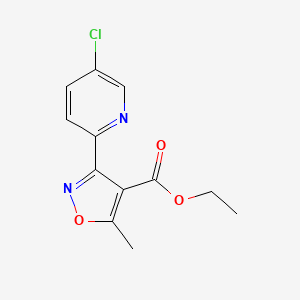
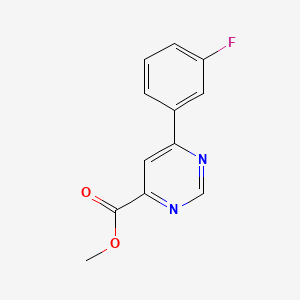
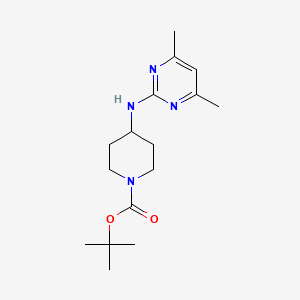
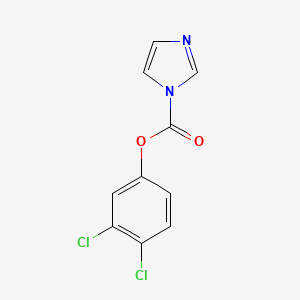
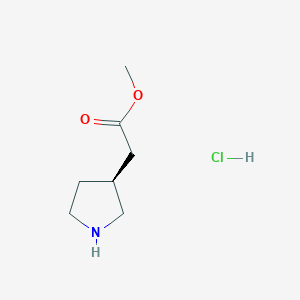
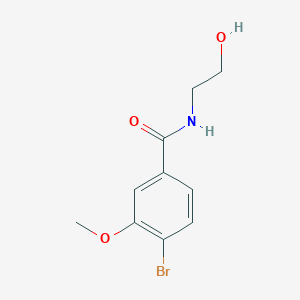
![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)